![molecular formula C17H15ClN6 B2882593 4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile CAS No. 344276-36-4](/img/structure/B2882593.png)
4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile
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Description
4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile, also known as 4-Amino-4-[4-(2-chlorophenyl)piperazino]butadiene-1,1,3-tricarbonitrile or 4-Amino-4-[4-(2-chlorophenyl)piperazino]butadiene-1,1,3-tricarbonitrile, is a synthetic compound that has been used in various scientific research studies. It is an alkyl amine derivative that has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Scientific Research Applications
Antimicrobial Activities
Researchers have explored the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial properties. For instance, Bektaş et al. (2007) synthesized new compounds starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, demonstrating that some derivatives possess good to moderate activities against tested microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Cancer Research
In cancer research, the synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives has been studied for their anti-proliferative properties. Ahagh et al. (2019) reported that certain derivatives exhibited potent cytotoxic activity against HT-29 cells, indicating potential as chemotherapeutic agents (Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019).
Drug Discovery
In the realm of drug discovery, compounds with structures similar to 4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile have been evaluated for their potential as therapeutic agents. Romagnoli et al. (2008) synthesized and evaluated 2-amino-3-(4-chlorobenzoyl)-4-[N-(substituted) piperazin-1-yl]thiophenes, identifying derivatives that act as potent allosteric enhancers of the A1 adenosine receptor, highlighting the relevance of these structures in medicinal chemistry (Romagnoli, Baraldi, Carrión, Lopez Cara, Cruz-López, Iaconinoto, Preti, Shryock, Moorman, Vincenzi, Varani, & Borea, 2008).
Materials Science
In materials science, the development of new polymers based on triazine units has been explored. Yamamoto et al. (2006) synthesized alternating copolymers incorporating substituted 1,3,5-triazine, demonstrating their solubility, photoluminescence, and electron drift mobility. This research opens up possibilities for using such compounds in electronic and photonic applications (Yamamoto, Watanabe, Fukumoto, Sato, & Tanaka, 2006).
properties
IUPAC Name |
(3E)-4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6/c18-15-3-1-2-4-16(15)23-5-7-24(8-6-23)17(22)14(12-21)9-13(10-19)11-20/h1-4,9H,5-8,22H2/b17-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMLWPJKBUISPU-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=C(C=C(C#N)C#N)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)/C(=C(\C=C(C#N)C#N)/C#N)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-[4-(2-chlorophenyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile |
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